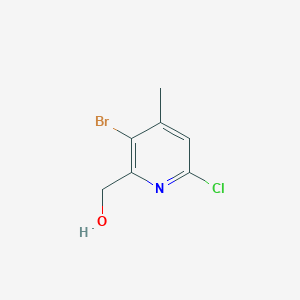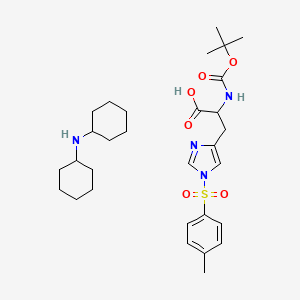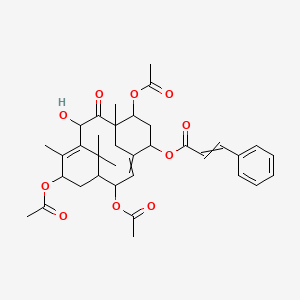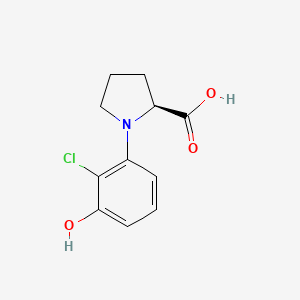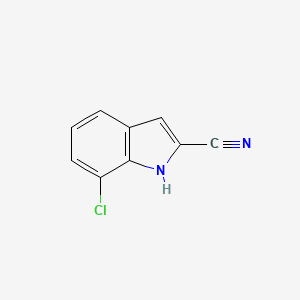
7-氯-1H-吲哚-2-腈
描述
7-Chloro-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure that includes a chlorine atom at the 7th position and a cyano group at the 2nd position of the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Chloro-1H-indole-2-carbonitrile typically begins with indole or its derivatives as the starting material.
Halogenation: Chlorination of the indole ring at the 7th position is achieved using reagents like N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) under controlled conditions.
Industrial Production Methods: Industrial-scale production involves optimizing these synthetic routes to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions at the indole ring can be facilitated by various electrophiles and nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, acidic or basic conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C).
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, and solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Indole-2-carboxylic acids or indole-2-carbaldehydes.
Reduction: 7-Chloro-1H-indole-2-amine.
Substitution: Various substituted indoles depending on the reagents used.
科学研究应用
7-Chloro-1H-indole-2-carbonitrile has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 7-Chloro-1H-indole-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the biological context and the derivatives formed from this compound.
相似化合物的比较
7-Bromo-1H-indole-2-carbonitrile
7-Iodo-1H-indole-2-carbonitrile
7-Chloro-1H-indole-3-carbonitrile
Uniqueness: 7-Chloro-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile contribute to its importance in both research and industry.
属性
IUPAC Name |
7-chloro-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDPHOTSBJMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856882 | |
| Record name | 7-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264481-38-0 | |
| Record name | 7-Chloro-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


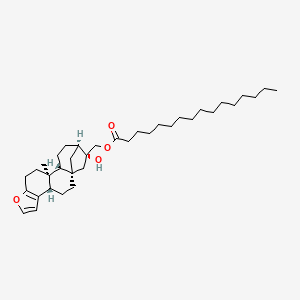
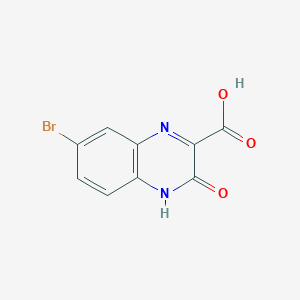
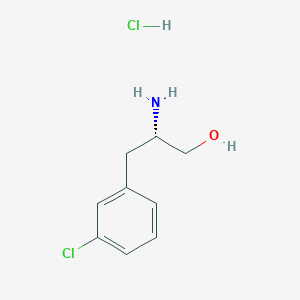

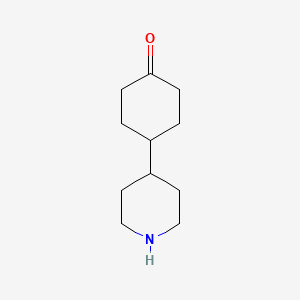
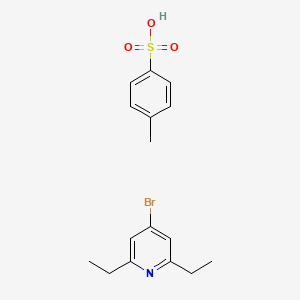

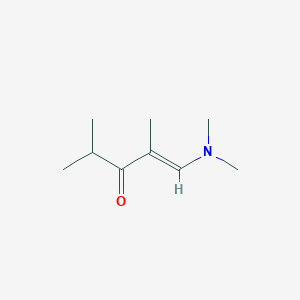
![Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]](/img/structure/B1513188.png)

